molecular formula C15H15ClN2O2 B1470855 [3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1432681-56-5

[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride

Cat. No. B1470855
CAS RN: 1432681-56-5
M. Wt: 290.74 g/mol
InChI Key: FUBZNBFHXXANPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C15H15ClN2O2 . It is a research chemical and not intended for human or veterinary use. The IUPAC name of this compound is (3-(2-methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride” consists of a methoxy group attached to a naphthalene ring, which is further connected to an oxazole ring through a methylene bridge . The InChI code for this compound is 1S/C15H14N2O2.ClH/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13;/h2-8H,9,16H2,1H3;1H .


Physical And Chemical Properties Analysis

“[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride” is a powder with a molecular weight of 290.74 g/mol . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Luminescence Properties

Research into the luminescence properties of related compounds, such as 5-aryl-3-(2-methoxynaphthalen-6-yl)-1-phenylpyrazoline derivatives, indicates significant promise in luminescence applications. Some compounds have demonstrated promising luminescence in both solution and solid states, with outstanding fluorescence quantum yields when compared to standards like rhodamine B. Theoretical studies, including time-dependent density functional theory (TD-DFT), support these findings and help explain the electronic behavior of these compounds (Jorge Trilleras et al., 2017).

Medicinal Chemistry

In medicinal chemistry, derivatives of related structures have been synthesized and explored for their potential as antibacterial and antifungal agents. For instance, derivatives of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

Material Science

In the field of material science, novel syntheses towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives from compounds with similar core structures have been reported. These syntheses provide pathways to generate a variety of substituted compounds, indicating potential applications in material development (Joachim Schlosser et al., 2015).

Photodynamic Therapy

Further, iron(III) complexes incorporating similar methanamine derivatives have been studied for their photocytotoxic properties and cellular imaging applications. These complexes display significant photocytotoxicity under red light, suggesting potential applications in photodynamic therapy for cancer treatment (Uttara Basu et al., 2014).

Safety and Hazards

The safety data sheet (SDS) for “[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride” indicates that it is labeled with the GHS07 pictogram, and the signal word is "Warning" . For detailed safety and hazard information, it’s recommended to refer to the SDS of the compound.

properties

IUPAC Name

[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2.ClH/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13;/h2-8H,9,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBZNBFHXXANPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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